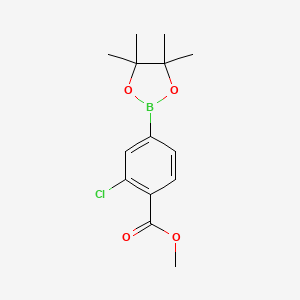
Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
説明
“Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .Molecular Structure Analysis
The molecular structure of this compound was solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis
This compound undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound is an oily substance at room temperature . It has a boiling point of 81.5-82 °C/13 mmHg and a density of 1.149 g/mL at 25 °C .科学的研究の応用
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP), a compound similar to the one you mentioned, can be used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method : The specific method involves the reaction of TMDP with alcohols or heteroatomic nucleophiles .
- Results : The result is the formation of glycosyl donors and ligands, which are useful in various organic reactions .
-
Application in the Synthesis of Boronic Acid Derivatives
- Field : Organic Chemistry
- Summary : 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an important boronic acid derivative, which was obtained by a five-step substitution reaction .
- Method : The synthesis involves a five-step substitution reaction. The structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .
- Results : The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .
-
Application in the Synthesis of Novel Copolymers
- Field : Polymer Chemistry
- Summary : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, another similar compound, is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method : The specific method of application is not detailed in the source .
- Results : The result is the synthesis of novel copolymers with unique optical and electrochemical properties .
-
Application in Phosphitylation of Alcohols and Heteroatomic Nucleophiles
- Field : Organic Chemistry
- Summary : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP), a compound similar to the one you mentioned, can be used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method : The specific method involves the reaction of TMDP with alcohols or heteroatomic nucleophiles .
- Results : The result is the formation of glycosyl donors and ligands, which are useful in various organic reactions .
-
Application in the Synthesis of Boronic Acid Derivatives
- Field : Organic Chemistry
- Summary : 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an important boronic acid derivative, which was obtained by a five-step substitution reaction .
- Method : The synthesis involves a five-step substitution reaction. The structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .
- Results : The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .
-
Application in the Synthesis of Novel Copolymers
- Field : Polymer Chemistry
- Summary : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, another similar compound, is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method : The specific method of application is not detailed in the source .
- Results : The result is the synthesis of novel copolymers with unique optical and electrochemical properties .
-
Application in Phosphitylation of Alcohols and Heteroatomic Nucleophiles
- Field : Organic Chemistry
- Summary : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP), a compound similar to the one you mentioned, can be used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method : The specific method involves the reaction of TMDP with alcohols or heteroatomic nucleophiles .
- Results : The result is the formation of glycosyl donors and ligands, which are useful in various organic reactions .
-
Application in the Synthesis of Boronic Acid Derivatives
- Field : Organic Chemistry
- Summary : 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an important boronic acid derivative, which was obtained by a five-step substitution reaction .
- Method : The synthesis involves a five-step substitution reaction. The structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .
- Results : The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .
-
Application in the Synthesis of Novel Copolymers
- Field : Polymer Chemistry
- Summary : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, another similar compound, is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method : The specific method of application is not detailed in the source .
- Results : The result is the synthesis of novel copolymers with unique optical and electrochemical properties .
Safety And Hazards
In case of accidental ingestion, rinse the mouth but do not induce vomiting . If skin or hair comes into contact with the compound, remove all contaminated clothing immediately and wash the skin with water . If inhaled, move the victim to fresh air and ensure they are in a comfortable resting position for breathing . If it enters the eyes, rinse carefully with water for several minutes .
将来の方向性
特性
IUPAC Name |
methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVAFOQLYCMOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626170 | |
| Record name | Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
CAS RN |
334018-52-9 | |
| Record name | Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



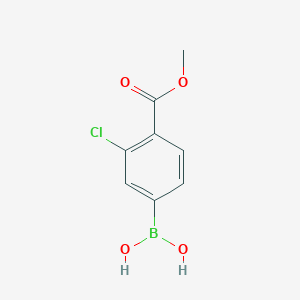
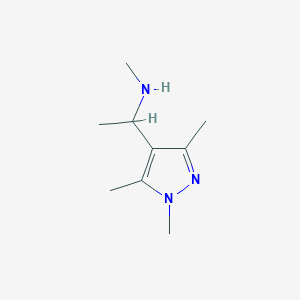

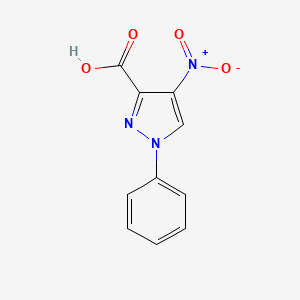
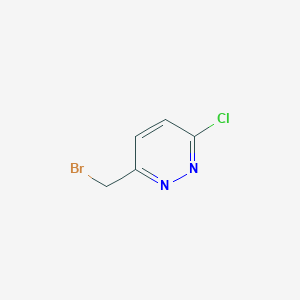
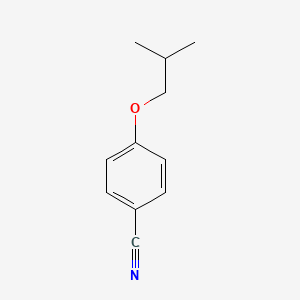
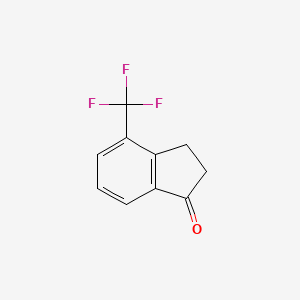
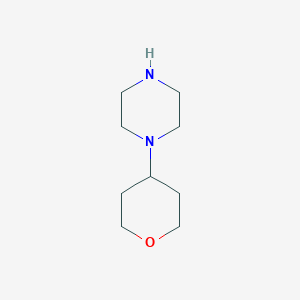
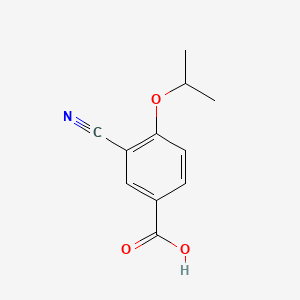
![4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B1592421.png)
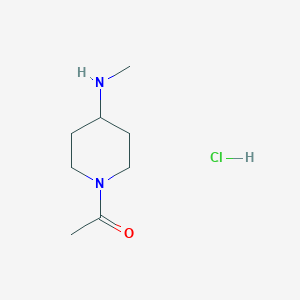
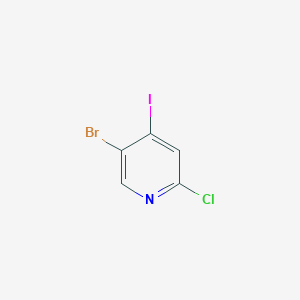
![1,4-Bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione](/img/structure/B1592425.png)
![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)